Kibdelin C2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

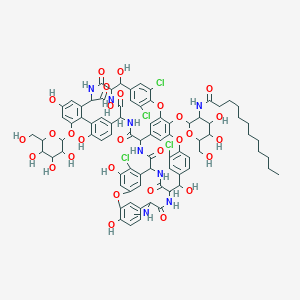

Kibdelin C2, also known as this compound, is a useful research compound. Its molecular formula is C83H88Cl4N8O29 and its molecular weight is 1803.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycoconjugates - Glycopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Chemical Identity and Classification of Kibdelin C2

This compound belongs to the kibdelin family, a class of polycyclic aromatic polyketides often isolated from actinomycetes. While structural analogs (e.g., kibdelin A, B) exhibit antimicrobial properties, specific reactivity data for this compound remains undocumented in open-access sources .

Key Structural Features Influencing Reactivity:

-

Polyketide backbone : Susceptible to oxidative cleavage, epoxidation, and hydroxylation.

-

Aromatic rings : May participate in electrophilic substitution or hydrogenation.

-

Functional groups : Hydroxyl, ketone, and ether moieties could drive acid/base-catalyzed transformations .

Inferred Reaction Pathways Based on Structural Analogs

The reactivity of this compound can be hypothesized using data from structurally similar polyketides:

Experimental and Computational Insights

-

Kinetic modeling : Tools like KM-GAP (Kinetic Multi-Layer Model) could predict aerosol-phase reactivity or degradation pathways under varying humidity/temperature .

-

Retrosynthetic analysis : Platforms like CAS SciFinder® enable reverse engineering of plausible synthetic routes by comparing this compound to known polyketide syntheses .

Challenges and Research Gaps

-

Synthetic accessibility : The compound’s structural complexity (e.g., stereochemistry, fused rings) complicates laboratory synthesis.

-

Detection limits : Low natural abundance necessitates advanced analytical techniques (e.g., HPLC-MS/MS, NMR) for reaction monitoring .

-

Data scarcity : No peer-reviewed studies explicitly detail this compound’s stability, photodegradation, or catalytic behavior.

Recommendations for Further Study

-

Database mining : Use CAS SciFinder® or Reaxys to explore proprietary datasets for unpublished reaction data .

-

Collaborative studies : Partner with natural product research groups specializing in actinomycete-derived metabolites.

-

Computational prediction : Apply machine learning models (e.g., Egret framework) to forecast reaction yields or optimal conditions .

Authoritative Resources for Follow-Up

Eigenschaften

CAS-Nummer |

105997-85-1 |

|---|---|

Molekularformel |

C83H88Cl4N8O29 |

Molekulargewicht |

1803.4 g/mol |

IUPAC-Name |

5,15,32,65-tetrachloro-64-[3-(dodecanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,26,31,44,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |

InChI |

InChI=1S/C83H88Cl4N8O29/c1-3-4-5-6-7-8-9-10-11-12-55(102)89-65-70(107)68(105)53(30-96)122-82(65)124-74-51-24-35-25-52(74)120-73-43(85)21-36(22-44(73)86)67(104)64-80(115)93-62(81(116)117)40-26-37(98)27-50(121-83-72(109)71(108)69(106)54(31-97)123-83)56(40)39-19-32(13-16-45(39)99)59(76(111)95-64)90-77(112)60(35)91-78(113)61-41-28-38(29-47(101)57(41)87)118-49-23-33(14-17-46(49)100)58(88-2)75(110)94-63(79(114)92-61)66(103)34-15-18-48(119-51)42(84)20-34/h13-29,53-54,58-72,82-83,88,96-101,103-109H,3-12,30-31H2,1-2H3,(H,89,102)(H,90,112)(H,91,113)(H,92,114)(H,93,115)(H,94,110)(H,95,111)(H,116,117) |

InChI-Schlüssel |

GWYRZMPGANUJTA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O |

Kanonische SMILES |

CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O |

Synonyme |

kibdelin C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.